Cas no 146533-45-1 (2,4-Bis(trifluoromethyl)benzenesulfonamide)
2,4-Bis(trifluoromethyl)benzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2,4-Bis(trifluoromethyl)benzenesulfonamide
- Benzenesulfonamide, 2,4-bis(trifluoromethyl)-
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- MDL: MFCD29277491
- Inchi: 1S/C8H5F6NO2S/c9-7(10,11)4-1-2-6(18(15,16)17)5(3-4)8(12,13)14/h1-3H,(H2,15,16,17)
- InChI Key: CGIARAVCNMEMDI-UHFFFAOYSA-N
- SMILES: C1(S(N)(=O)=O)=CC=C(C(F)(F)F)C=C1C(F)(F)F
2,4-Bis(trifluoromethyl)benzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC303294-250mg |
2,4-Bis(trifluoromethyl)benzenesulfonamide |
146533-45-1 | 97% | 250mg |
£200.00 | 2025-02-21 | |
| Apollo Scientific | PC303294-1g |
2,4-Bis(trifluoromethyl)benzenesulfonamide |
146533-45-1 | 97% | 1g |
£600.00 | 2025-02-21 | |
| eNovation Chemicals LLC | D775708-1g |
2,4-bis(trifluoromethyl)benzene-1-sulfonamide |
146533-45-1 | 95% | 1g |
$795 | 2024-07-21 | |
| 1PlusChem | 1P01FHUS-250mg |
2,4-Bis(trifluoromethyl)benzenesulfonamide |
146533-45-1 | 250mg |
$320.00 | 2024-06-20 | ||
| 1PlusChem | 1P01FHUS-1g |
2,4-Bis(trifluoromethyl)benzenesulfonamide |
146533-45-1 | 1g |
$915.00 | 2024-06-20 | ||
| A2B Chem LLC | AY01796-250mg |
2,4-Bis(trifluoromethyl)benzenesulfonamide |
146533-45-1 | 250mg |
$327.00 | 2024-04-20 | ||
| A2B Chem LLC | AY01796-1g |
2,4-Bis(trifluoromethyl)benzenesulfonamide |
146533-45-1 | 1g |
$900.00 | 2024-04-20 | ||
| abcr | AB530511-250mg |
2,4-Bis(trifluoromethyl)benzenesulfonamide; . |
146533-45-1 | 250mg |
€395.20 | 2025-03-19 | ||
| abcr | AB530511-1g |
2,4-Bis(trifluoromethyl)benzenesulfonamide; . |
146533-45-1 | 1g |
€1105.70 | 2025-03-19 | ||
| eNovation Chemicals LLC | D775708-1g |
2,4-bis(trifluoromethyl)benzene-1-sulfonamide |
146533-45-1 | 95% | 1g |
$795 | 2025-02-19 |
2,4-Bis(trifluoromethyl)benzenesulfonamide Suppliers
2,4-Bis(trifluoromethyl)benzenesulfonamide Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 2,4-Bis(trifluoromethyl)benzenesulfonamide
2,4-Bis(trifluoromethyl)benzenesulfonamide: A Comprehensive Overview
The compound with CAS No. 146533-45-1, commonly referred to as 2,4-Bis(trifluoromethyl)benzenesulfonamide, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzene ring substituted with two trifluoromethyl groups at the 2 and 4 positions, and a sulfonamide functional group. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable component in various synthetic and industrial applications.
Recent advancements in synthetic chemistry have highlighted the importance of trifluoromethyl groups in modulating the physical and chemical properties of organic compounds. The presence of these groups in 2,4-Bis(trifluoromethyl)benzenesulfonamide significantly enhances its stability, lipophilicity, and resistance to metabolic degradation. These attributes make it an ideal candidate for use as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel drugs targeting complex biological systems.
In the context of materials science, benzenesulfonamides like this compound have been explored for their potential as high-performance polymers and advanced materials. The sulfonamide group contributes to strong intermolecular hydrogen bonding, which can be leveraged to create materials with exceptional thermal stability and mechanical strength. Recent studies have demonstrated that incorporating 2,4-Bis(trifluoromethyl)benzenesulfonamide into polymer frameworks can significantly enhance their durability under harsh environmental conditions.
The electronic properties of 2,4-Bis(trifluoromethyl)benzenesulfonamide also make it a promising candidate for applications in optoelectronics and semiconductor technology. The trifluoromethyl substituents introduce electron-withdrawing effects that can fine-tune the electronic characteristics of the molecule, enabling its use in the development of advanced electronic devices. Researchers have recently investigated its potential as a component in organic light-emitting diodes (OLEDs), where its ability to modulate electron transport properties could lead to more efficient and longer-lasting devices.
From a pharmacological perspective, 2,4-Bis(trifluoromethyl)benzenesulfonamide has shown promise as a lead compound in drug discovery efforts targeting various therapeutic areas. Its unique structure allows for selective interactions with biological targets, such as enzymes and receptors, making it a valuable tool in medicinal chemistry. Recent studies have explored its potential as an inhibitor of kinases involved in cancer progression, highlighting its role in the development of next-generation anticancer agents.
In conclusion, 2,4-Bis(trifluoromethyl)benzenesulfonamide (CAS No. 146533-45-1) is a versatile compound with a wide range of applications across multiple disciplines. Its distinctive chemical structure and functional groups endow it with unique properties that make it an invaluable asset in modern chemical research and industrial innovation. As ongoing research continues to uncover new potentials for this compound, its role in advancing scientific and technological frontiers is expected to grow significantly.
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